molecular formula C20H16N2O5 B12404332 7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one

7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one

Cat. No.: B12404332
M. Wt: 364.4 g/mol
InChI Key: PHKWAXXKGPPHRF-UHFFFAOYSA-N
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Description

7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a methoxyphenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with chromen-2-one: The resulting oxadiazole intermediate is then coupled with 4-methylchromen-2-one through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow reactors allow for precise control over reaction conditions, leading to higher purity and reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the methoxy group.

Mechanism of Action

The mechanism of action of 7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one is unique due to its combination of a chromen-2-one core with an oxadiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C20H16N2O5/c1-12-9-19(23)26-17-10-15(7-8-16(12)17)25-11-18-21-20(27-22-18)13-3-5-14(24-2)6-4-13/h3-10H,11H2,1-2H3

InChI Key

PHKWAXXKGPPHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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